Methyl 3-octenoate
Overview
Description
- Methyl 3-octenoate is a fatty acid methyl ester with the chemical formula C<sub>9</sub>H<sub>16</sub>O<sub>2</sub> . It is also known as trans-3-octenoic acid methyl ester .
- The compound is characterized by a pleasant fruity odor and is commonly used in the fragrance and flavor industry.
Synthesis Analysis
- Methyl 3-octenoate can be synthesized through esterification of 3-octenoic acid with methanol .
- The reaction involves the condensation of the carboxylic acid group of 3-octenoic acid with methanol, resulting in the formation of the ester.
Molecular Structure Analysis
- The molecular structure of Methyl 3-octenoate is as follows:
Chemical Reactions Analysis
- Methyl 3-octenoate can participate in various reactions, including ester hydrolysis, oxidation, and reduction.
- It can undergo transesterification reactions with other alcohols to form different esters.
Physical And Chemical Properties Analysis
- Boiling Point : Approximately 191.5°C
- Density : 0.9±0.1 g/cm³
- Flash Point : 70.4±17.1°C
- Refractive Index : 1.436
- Solubility : Moderately soluble in water.
Scientific Research Applications
Palladium-Catalyzed Cyclization in Organic Synthesis
Methyl 3-octenoate has been utilized in organic synthesis, particularly in the palladium-catalyzed cyclization reaction. This process involves converting methyl 3-oxo-8-phenoxy-6-octenoate to various cyclic ketones, which are useful intermediates in organic synthesis. For instance, this method has been applied to synthesize methyl dihydrojasmonate, a compound with significant commercial value (Tsuji, Kobayashi, Kataoka, & Takahashi, 1980).
Role in Fatty Acid Oxidation Studies
Methyl 3-octenoate has been studied for its role in the thermal oxidation of mono-unsaturated short-chain fatty acids. Research focused on analyzing the decomposition products of methyl 3-octenoate during oxidation, which includes various aldehydes, ketones, shorter chain acids or esters, and dimers. These studies provide insights into the chemical processes involved in fatty acid oxidation (Whitlock & Nawar, 1976).
Safety And Hazards
- Methyl 3-octenoate is a flammable liquid (Category 4).
- It should be kept away from heat, sparks, and open flames.
- Proper protective equipment is necessary during handling.
Future Directions
- Further research could explore its applications in fragrance formulations , flavor enhancers , and pharmaceuticals .
- Investigate its potential as a biopesticide or natural insect repellent due to its pleasant odor.
Remember to handle Methyl 3-octenoate with care and follow safety precautions. 🌿🔬
properties
IUPAC Name |
methyl (E)-oct-3-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h6-7H,3-5,8H2,1-2H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGXFSMJELVHFJ-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313441 | |
Record name | Methyl (3E)-3-octenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-octenoate | |
CAS RN |
35234-16-3 | |
Record name | Methyl (3E)-3-octenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35234-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (E)oct-3-enoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035234163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (3E)-3-octenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (E)oct-3-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.668 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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